molecular formula C18H23ClO6 B12277425 (5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 2-chloroacetate

(5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 2-chloroacetate

Cat. No.: B12277425
M. Wt: 370.8 g/mol
InChI Key: WDNLGWSGAATPDS-UHFFFAOYSA-N
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Description

Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside: is a compound with significant potential in the biomedical field. It is a glycoside derivative of rhamnopyranose, a type of sugar molecule. This compound has shown promising pharmacological activities, particularly in the treatment of cancer and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of rhamnopyranose are protected using benzyl groups to prevent unwanted reactions.

    Introduction of Allyl Group: An allyl group is introduced at the 3-O position using allyl bromide in the presence of a base.

    Chloroacetylation: The 2-O position is chloroacetylated using chloroacetyl chloride in the presence of a base.

    Deprotection: The benzyl groups are removed under hydrogenation conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The chloroacetyl group can be reduced to form a hydroxyl group.

    Substitution: The chloroacetyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the chloroacetyl group can yield a hydroxyl group.

Scientific Research Applications

Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies of glycosylation and carbohydrate metabolism.

    Medicine: It has shown potential as an anti-cancer and anti-inflammatory agent.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It targets enzymes involved in glycosylation and carbohydrate metabolism.

    Pathways: It modulates signaling pathways related to inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Allyl 2-O-chloroacetyl-3-O-benzyl-a-L-rhamnopyranoside
  • Allyl 3-O-benzyl-2-O-acetyl-a-L-rhamnopyranoside
  • Allyl 3-O-benzyl-2-O-benzoyl-a-L-rhamnopyranoside

Uniqueness

Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloroacetyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C18H23ClO6

Molecular Weight

370.8 g/mol

IUPAC Name

(5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 2-chloroacetate

InChI

InChI=1S/C18H23ClO6/c1-3-9-22-18-17(25-14(20)10-19)16(15(21)12(2)24-18)23-11-13-7-5-4-6-8-13/h3-8,12,15-18,21H,1,9-11H2,2H3

InChI Key

WDNLGWSGAATPDS-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC=C)OC(=O)CCl)OCC2=CC=CC=C2)O

Origin of Product

United States

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